Tert-Butyl-2-Ethylhydrazincarboxylat

Übersicht

Beschreibung

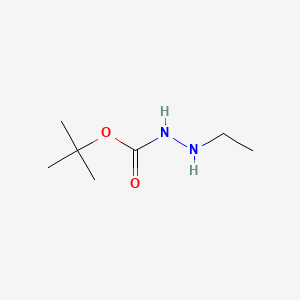

Tert-butyl 2-ethylhydrazinecarboxylate is an organic compound with the molecular formula C7H16N2O2. It is a colorless to yellow solid or semi-solid, and it is used in various chemical reactions and research applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-ethylhydrazinecarboxylate has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Tert-butyl 2-ethylhydrazinecarboxylate is a chemical compound with the molecular formula C7H16N2O2 The primary targets of this compound are currently not well-documented in the literature

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 1.97 , suggesting that it may have good bioavailability

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tert-butyl 2-ethylhydrazinecarboxylate can be synthesized through the reaction of tert-butyl carbazate with ethyl halides under palladium-catalyzed cross-coupling conditions . The reaction typically involves the use of dichloromethane as a solvent and reagents such as HOBT (1-hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of tert-butyl 2-ethylhydrazinecarboxylate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-ethylhydrazinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding hydrazones and other derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include hydrazones, hydrazine derivatives, and substituted carbamates. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl carbazate: Similar in structure but lacks the ethyl group, making it less reactive in certain reactions.

Ethyl carbazate: Similar but with an ethyl group instead of the tert-butyl group, leading to different reactivity and stability.

Hydrazinecarboxylic acid derivatives: These compounds share the hydrazinecarboxylate functional group but differ in their substituents, affecting their chemical properties and applications.

Uniqueness

Tert-butyl 2-ethylhydrazinecarboxylate is unique due to its combination of the tert-butyl and ethyl groups, which provide a balance of stability and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .

Biologische Aktivität

Tert-butyl 2-ethylhydrazinecarboxylate (TBEC) is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of TBEC, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : tert-butyl 2-ethylhydrazine-1-carboxylate

- Molecular Formula : C7H16N2O2

- CAS Number : 476362-41-1

- Purity : Typically >95% in commercial preparations.

The biological activity of TBEC can be attributed to its structural characteristics, particularly the presence of the hydrazine moiety, which is known to interact with various biological targets. Hydrazines and their derivatives often exhibit a range of pharmacological effects, including:

- Antioxidant Activity : TBEC may demonstrate antioxidant properties, which can protect cells from oxidative stress.

- Cytotoxic Effects : Some studies indicate that compounds with hydrazine structures can exhibit cytotoxic effects against certain cancer cell lines.

Antioxidant Activity

Research has shown that compounds similar to TBEC can exhibit significant antioxidant activities. For instance, studies have demonstrated that related hydrazine derivatives can scavenge free radicals and reduce oxidative damage in cellular models . The antioxidant mechanism is primarily linked to the ability of these compounds to enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of TBEC on various cancer cell lines. For example, one study utilized an MTT assay to evaluate cell viability after treatment with TBEC. The results indicated a dose-dependent decrease in cell viability, suggesting that TBEC may induce apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of TBEC and related compounds:

- Gastroprotective Effects : A study explored the gastroprotective properties of ethyl derivatives similar to TBEC. The findings suggested that these compounds could significantly reduce gastric lesions induced by ethanol in animal models. This effect was attributed to increased mucus secretion and enhanced SOD activity, which are crucial for gastric mucosal protection .

- Cytotoxicity Against Cancer Cells : In a comparative study, TBEC was analyzed alongside other hydrazine derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that TBEC exhibited potent cytotoxicity with IC50 values lower than those observed for several standard chemotherapeutic agents .

- Antioxidant Mechanisms : Research has documented the ability of TBEC to modulate oxidative stress markers in vitro. It was found that treatment with TBEC resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the levels of glutathione (GSH) within cells .

Data Table: Biological Activities of Tert-butyl 2-ethylhydrazinecarboxylate

Eigenschaften

IUPAC Name |

tert-butyl N-(ethylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-5-8-9-6(10)11-7(2,3)4/h8H,5H2,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBGVIVRTPGQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458261 | |

| Record name | tert-butyl 2-ethylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476362-41-1 | |

| Record name | tert-butyl 2-ethylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.